molecular formula C14H11N3O2S B11457134 3-Methyl-N-{5-oxo-5H-[1,3]thiazolo[3,2-A]pyrimidin-6-YL}benzamide

3-Methyl-N-{5-oxo-5H-[1,3]thiazolo[3,2-A]pyrimidin-6-YL}benzamide

Cat. No.: B11457134
M. Wt: 285.32 g/mol
InChI Key: LXZJTOCLTVSMCP-UHFFFAOYSA-N
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Description

3-Methyl-N-{5-oxo-5H-[1,3]thiazolo[3,2-A]pyrimidin-6-YL}benzamide is a heterocyclic compound that belongs to the thiazolopyrimidine family. These compounds are known for their diverse biological activities, including antitumor, antibacterial, and anti-inflammatory properties . The unique structure of this compound, which includes a thiazolo[3,2-A]pyrimidine ring system, makes it a promising candidate for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiazolo[3,2-A]pyrimidine derivatives typically involves cyclocondensation reactions. One common method is the cyclization of 3,4-dihydropyrimidine-2-thiones with dielectrophilic building blocks such as α-bromo ketones, chloroacetic acid, and 1,2-dichloroethane . Another approach involves the reaction of ethyl 4-aryl-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylates with α-bromo ketones generated in situ .

Industrial Production Methods

Industrial production methods for thiazolo[3,2-A]pyrimidine derivatives often utilize multicomponent reactions under environmentally friendly conditions. For example, three-component condensations of ethyl acetoacetate with 1,3-thiazol-2-amine and aromatic aldehydes in isopropyl alcohol at 20°C under ultrasonic activation have been reported . These methods are aligned with the principles of green chemistry, emphasizing atom economy and environmental safety.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-N-{5-oxo-5H-[1,3]thiazolo[3,2-A]pyrimidin-6-YL}benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding thiazolidine derivatives.

    Substitution: Electrophilic substitution reactions can introduce various functional groups into the thiazolo[3,2-A]pyrimidine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and halogen-containing compounds for substitution reactions .

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiazolidine derivatives, and various substituted thiazolo[3,2-A]pyrimidines .

Scientific Research Applications

3-Methyl-N-{5-oxo-5H-[1,3]thiazolo[3,2-A]pyrimidin-6-YL}benzamide has a wide range of scientific research applications:

Properties

Molecular Formula

C14H11N3O2S

Molecular Weight

285.32 g/mol

IUPAC Name

3-methyl-N-(5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)benzamide

InChI

InChI=1S/C14H11N3O2S/c1-9-3-2-4-10(7-9)12(18)16-11-8-15-14-17(13(11)19)5-6-20-14/h2-8H,1H3,(H,16,18)

InChI Key

LXZJTOCLTVSMCP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC2=CN=C3N(C2=O)C=CS3

Origin of Product

United States

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